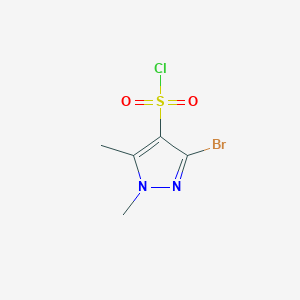

3-Bromo-1,5-dimethylpyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-1,5-dimethylpyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1782858-86-9 . It has a molecular weight of 273.54 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrClN2O2S/c1-3-4 (12 (7,10)11)5 (6)8-9 (3)2/h1-2H3 . This indicates that the compound contains carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.54 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Oxidation Reactions and Catalysis

Compounds containing bromo, sulfonyl, and pyrazole groups have been explored for their oxidative properties and potential as catalysts in organic reactions. For instance, the oxidation of amines and sulfides using bromo-substituted pyrazoles has been studied, where these compounds facilitated the production of amine oxides and sulfoxides in high yields, demonstrating the utility of bromo and sulfonyl functionalities in oxidation reactions (Baumstark & Chrisope, 1981).

Cell Growth Assays

Tetrazolium compounds, structurally related to pyrazoles, have been utilized in cell growth assays in culture, indicating potential applications of similar compounds in biomedical research. These assays are critical for evaluating cell proliferation, cytotoxicity, and drug sensitivity, highlighting the relevance of pyrazole derivatives in bioassays (Cory et al., 1991).

Metallosupramolecular Chemistry

The self-assembly and structural determination of metallosupramolecular cages utilizing pyrazolyl ligands have been reported, where the coordination chemistry of these ligands with metals like palladium leads to the formation of complex structures. This application underscores the potential of bromo and sulfonyl-substituted pyrazoles in forming intricate molecular architectures useful in materials science and nanotechnology (Hartshorn & Steel, 1997).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the transfer of the bromine atom to other molecules, which can lead to significant changes in their structure and function .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The compound’s molecular weight, density, melting point, and boiling point, which can influence its pharmacokinetic properties, are available .

Result of Action

Similar compounds have been found to have potent in vitro antipromastigote activity .

Action Environment

The compound is sensitive to moisture and is incompatible with oxidizing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of oxidizing substances .

Propriétés

IUPAC Name |

3-bromo-1,5-dimethylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOGBJMHAKVEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2941220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)

![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)

![N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941231.png)

![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)

![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)